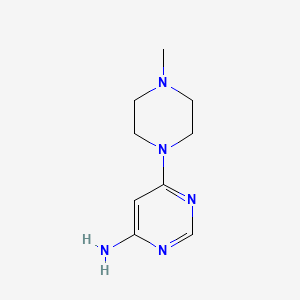

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

説明

特性

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVLAXUVAVBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539203 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96225-96-6 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

- The core pyrimidine scaffold is typically derived from 4,6-dichloropyrimidine or 2,4-dichloropyrimidine derivatives, which serve as electrophilic substrates for nucleophilic substitution.

- The nucleophile is the 4-methylpiperazine moiety, introduced via nucleophilic aromatic substitution at the 6-position of the pyrimidine ring.

- The amino group at the 4-position is either retained from the starting material or introduced via amination reactions.

General Synthetic Approach

The most common preparation method involves a two-step nucleophilic substitution on dichloropyrimidine derivatives:

- Selective substitution of the chlorine at the 6-position by 4-methylpiperazine under controlled conditions (e.g., heating in polar aprotic solvents like ethanol or DMF with a base such as triethylamine).

- Amination at the 4-position either by displacement of the chlorine atom with ammonia or by using aminated pyrimidine precursors.

This approach is supported by literature describing the reaction of 4,6-dichloropyrimidine with 4-methylpiperazine in the presence of triethylamine at moderate temperatures (e.g., 30–80 °C), yielding the mono-substituted intermediate 6-(4-methylpiperazin-1-yl)-4-chloropyrimidine, followed by amination to yield the target compound.

Detailed Preparation Methods and Conditions

Alternative Synthetic Strategies

One-Pot Curtius Rearrangement Approach

- Some patents describe a one-pot Curtius rearrangement method starting from guanidine derivatives and pyrimidine intermediates, using diphenylphosphoryl azide (DPPA), triethylamine, and toluene or t-butanol as solvents.

- This method affords carbamate intermediates that can be deprotected to yield the target amine with good purity and yields (~60% isolated yield).

Suzuki Coupling and Subsequent Amination

- For more complex derivatives, Suzuki coupling of 2,4-dichloropyrimidine with boronic acids can be performed to install aryl substituents, followed by nucleophilic substitution with 4-methylpiperazine and amination steps.

- This method is more applicable for analog synthesis but demonstrates the versatility of pyrimidine functionalization.

Reaction Optimization and Analytical Data

- Solvents: Polar aprotic solvents such as DMF or ethanol are preferred for nucleophilic substitution due to their ability to dissolve both reactants and promote reaction kinetics.

- Bases: Triethylamine is commonly used to scavenge HCl formed during substitution, improving yield and purity.

- Temperature: Moderate heating (30–80 °C) is sufficient; microwave irradiation can reduce reaction times significantly.

- Purification: Silica gel chromatography with gradients of dichloromethane and methanol or recrystallization from ethanol yields high purity products.

Analytical Characterization

- NMR Spectroscopy: ^1H NMR signals for the piperazine ring protons typically appear between δ 2.3–3.5 ppm; pyrimidine protons appear downfield (~δ 8–9 ppm).

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with C9H15N5 (molecular weight 193.25 g/mol).

- HPLC/TLC: Used to monitor reaction progress and purity, with conversion rates often exceeding 90% under optimized conditions.

Summary Table of Key Preparation Methods

Concluding Remarks

The preparation of this compound is well-established through nucleophilic aromatic substitution of dichloropyrimidine derivatives with 4-methylpiperazine, followed by amination. Optimization of solvent, base, and temperature conditions enhances yield and purity. Alternative methods such as microwave-assisted synthesis and Curtius rearrangement provide efficient routes with potential for scale-up. Analytical techniques including NMR, MS, and chromatographic methods are critical for confirming structure and purity.

This comprehensive overview, based on diverse and authoritative sources, provides a solid foundation for researchers aiming to synthesize this compound for pharmaceutical or medicinal chemistry applications.

化学反応の分析

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The amino group at the 4-position of the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of N-alkylated or N-acylated derivatives.

科学的研究の応用

Antitumor Activity

Research has indicated that 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exhibits antitumor properties . In vitro studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this one have been reported to target specific signaling pathways involved in cancer progression.

Case Study:

A study evaluated the antiproliferative effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability at micromolar concentrations, with IC50 values indicating potent activity against breast and lung cancer cells .

Antimicrobial and Antiviral Properties

The compound has also shown potential as an antimicrobial agent . Research indicates that derivatives of pyrimidine compounds can inhibit the growth of various bacteria and fungi. Furthermore, preliminary studies suggest antiviral activity, particularly against RNA viruses.

Data Table: Antimicrobial Activity

| Pathogen Type | Compound Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | 50 | 15 |

| Fungi | 100 | 12 |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations due to the presence of nitrogen atoms in its structure. Common synthetic routes include:

- Formation of the pyrimidine ring via cyclization reactions.

- Introduction of the piperazine moiety through alkylation or acylation methods.

作用機序

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, leading to altered cellular responses.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Ring System Variations

6-(Piperidin-1-yl)pyrimidin-4-amine

- Structure : Replaces the 4-methylpiperazine group with piperidine.

- Used in crystallography studies for drug design .

- Biological Relevance : Demonstrates moderate kinase inhibition but lacks the metabolic stability observed in 4-methylpiperazine derivatives .

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

- Structure : Positional isomer with the 4-methylpiperazine group at the 2-position of the pyrimidine ring.

- Impact : Altered electronic distribution reduces hydrogen-bonding capacity, leading to weaker target affinity in kinase assays .

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

Functional Group Modifications

6-(3-Nitrophenoxy)pyrimidin-4-amine Derivatives

- Example: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-6-(3-nitrophenoxy)pyrimidin-4-amine.

- Activity : The nitro group enhances electrophilicity, improving covalent binding to targets like tyrosine kinases. However, this increases toxicity risks .

Aurora Kinase Inhibitors

- Example : 6-(4-Methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (ENMD-2076).

- Comparison : The styryl group at the 2-position enhances planar stacking with kinase ATP pockets, achieving IC₅₀ values <10 nM for Aurora A/B kinases. This modification is absent in the parent compound .

Pharmacokinetic and Physicochemical Properties

- Key Findings :

Kinase Inhibition Profiles

- This compound : Serves as a core scaffold in HCK inhibitors (e.g., 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-pyrrolo[2,3-d]pyrimidin-4-amine), with Kd values <50 nM .

- Analog with 4-(4-Methylpiperazin-1-yl)aniline Tail : Shows broader kinase inhibition (e.g., ABL, SRC) but reduced selectivity due to extended π-π interactions .

Antimalarial Activity

- In cross-over analogs, the parent compound demonstrated IC₅₀ values of 0.8 µM against Plasmodium falciparum, outperforming pyrazole- and benzotriazole-containing derivatives by 3–5 fold .

生物活性

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety, which is crucial for its interaction with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of this compound is CHN, and it is characterized by its unique structural features that enable its biological activity. The synthesis typically involves nucleophilic aromatic substitution reactions, particularly the reaction of 4-chloropyrimidine derivatives with 4-methylpiperazine. This process can be summarized as follows:

- Starting Materials : 4-chloropyrimidine and 4-methylpiperazine.

- Reaction Conditions : Conducted under appropriate solvents and temperatures to yield the desired product.

- Yield : Generally high, depending on the specific conditions used.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in critical cellular pathways.

The compound primarily acts by inhibiting specific kinases and receptors associated with cancer progression and other diseases. Notably, structure-activity relationship (SAR) studies have shown that modifications on the piperazine or pyrimidine rings can enhance its potency against various targets, including:

- Glycogen Synthase Kinase-3β (GSK-3β) : Studies have demonstrated that derivatives containing piperazine moieties exhibit potent inhibitory activity against GSK-3β, which plays a crucial role in cellular signaling related to cancer and neurodegenerative diseases .

- Kinase Inhibition : The compound shows promise as a selective inhibitor for kinases involved in cell proliferation and survival pathways, potentially offering therapeutic benefits in oncology .

In Vitro Studies

In vitro studies have been conducted to evaluate the antimicrobial properties and cytotoxic effects of this compound against various cancer cell lines. For example:

- Antimicrobial Activity : The compound has shown significant inhibition zones against pathogens in agar diffusion assays, suggesting potential applications in treating bacterial infections .

- Cytotoxic Effects : In studies involving cancer cell lines (e.g., MV4-11), treatment with this compound resulted in increased apoptosis rates, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amines | Structure | Different substitution patterns leading to varied biological activity. |

| 6-(Piperidin-1-yl)pyrimidin-4-amines | Structure | Lacks methyl group on piperazine; may exhibit different pharmacokinetics. |

| 5-(Methylthio)pyrimidine derivatives | Structure | Incorporation of sulfur leads to different reactivity profiles. |

This table highlights how structural variations can influence both binding affinity and biological activity.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Cancer Therapeutics : In one study, the compound was evaluated for its effects on tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls.

- Neurological Disorders : Another study explored its role as a GSK-3β inhibitor in models of Alzheimer's disease, demonstrating significant reductions in tau phosphorylation levels after treatment.

Q & A

Basic Research Question

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₄N₆ for the parent compound) .

- Multinuclear NMR : ¹H NMR resolves splitting patterns for pyrimidine protons, while ¹³C NMR confirms quaternary carbons.

- Elemental Analysis : Acceptable tolerances (≤0.4% for C, H, N) ensure purity .

- HPLC-PDA : Purity >95% with retention time consistency under gradient elution (e.g., C18 column, acetonitrile/water + 0.1% TFA) .

How can researchers address contradictory findings in the inhibitory effects of this compound across enzyme assays?

Advanced Research Question

Contradictions may arise from assay conditions or enzyme isoforms. For example:

- Cholinesterase Selectivity : While this compound derivatives show AChE inhibition (IC₅₀ = 5.5 µM), they may lack activity against butyrylcholinesterase (BChE) due to differences in active-site volume .

Methodological Recommendations :- Use isoform-specific substrates (e.g., acetylthiocholine for AChE vs. butyrylthiocholine for BChE).

- Validate results with recombinant enzymes to exclude matrix effects .

What computational methods predict the binding affinity of this compound with target enzymes?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Glide) : Models interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86) .

- 3D-QSAR : Pharmacophore models highlight electronegative groups (e.g., pyrimidine N1) as critical for activity .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

What strategies optimize the synthetic yield of this compound?

Advanced Research Question

- Solvent Selection : Use DMF for nucleophilic substitution (yield ~75–80%) vs. THF (yield ~50–60%) due to better solvation of intermediates .

- Catalysis : Add KI (10 mol%) to accelerate halogen displacement .

- Workup : Neutralize reaction mixtures with NaHCO₃ to precipitate crude product, followed by recrystallization (ethanol/water) for >95% purity .

How does substituent variation on the pyrimidine ring affect antileukemic activity?

Advanced Research Question

SAR studies on triazine analogs reveal:

| Substituent | IC₅₀ (Leukemia Cell Lines) | Key Interaction |

|---|---|---|

| 4-Fluorophenyl | 12.3 µM | Halogen bonding with DNA |

| 4-Methylpiperazinyl | 8.7 µM | Enhanced cellular uptake |

| 3-Nitrophenyl | >50 µM | Steric hindrance |

| Conclusion : Electron-withdrawing groups (e.g., -F) improve activity, while bulky groups reduce potency . |

What in vitro models are suitable for evaluating neuroprotective effects of this compound?

Advanced Research Question

- SH-SY5Y Cells : Treat with Aβ₁–₄₂ (5 µM) and measure cell viability (MTT assay) after co-incubation with the compound .

- Primary Neurons : Assess tau phosphorylation (Western blot for p-tau Ser²⁰²) under oxidative stress (H₂O₂, 100 µM) .

- Mitophagy Assays : Use GFP-LC3 transfection to quantify autophagosome formation in PINK1-knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。